5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid
Overview
Description
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been noted for their close similarity to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory activities against various targets . For instance, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs) .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can bind to receptor proteins, altering their conformation and activity, which in turn can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, this compound can induce changes in gene expression, leading to either the promotion or inhibition of specific cellular functions . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases and phosphatases . This binding can prevent the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in the levels of various proteins, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for the compound’s biological activity, as it determines the local concentration of the compound and its ability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound can significantly affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Once localized, this compound can interact with biomolecules within these compartments, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization and chlorination steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolopyridine derivatives .
Scientific Research Applications
5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid include other pyrazolopyridine derivatives such as:
- 1H-Pyrazolo[3,4-b]pyridines
- 1H-Pyrazolo[3,4-d]pyrimidines
- 1H-Pyrazolo[4,3-e][1,2,4]triazines .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-4(2-9-5)10-11-6(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFVSFMVATOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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